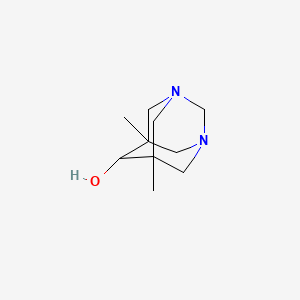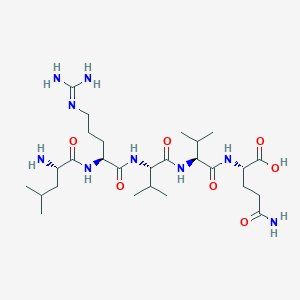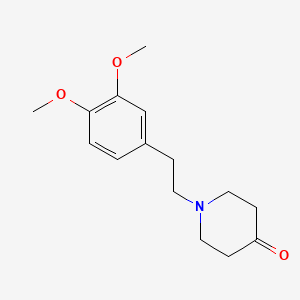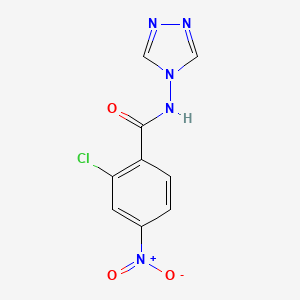
4-Hepten-3-one, 1,1,2,2-tetrafluoro-5-mercapto-6,6-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hepten-3-one, 1,1,2,2-tetrafluoro-5-mercapto-6,6-dimethyl- is a fluorinated organic compound with the molecular formula C7H8F4OS This compound is characterized by the presence of multiple fluorine atoms, a mercapto group, and a ketone functional group
Vorbereitungsmethoden
The synthesis of 4-Hepten-3-one, 1,1,2,2-tetrafluoro-5-mercapto-6,6-dimethyl- involves several stepsThe reaction conditions typically involve the use of fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled temperature and pressure conditions . Industrial production methods may involve large-scale fluorination processes and the use of specialized equipment to handle the reactive intermediates.
Analyse Chemischer Reaktionen
4-Hepten-3-one, 1,1,2,2-tetrafluoro-5-mercapto-6,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4-Hepten-3-one, 1,1,2,2-tetrafluoro-5-mercapto-6,6-dimethyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential as a drug candidate is being explored due to its ability to modulate biological pathways and its stability under physiological conditions.
Wirkmechanismus
The mechanism of action of 4-Hepten-3-one, 1,1,2,2-tetrafluoro-5-mercapto-6,6-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The mercapto group can form covalent bonds with thiol groups in proteins, potentially modulating their activity. The ketone group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
4-Hepten-3-one, 1,1,2,2-tetrafluoro-5-mercapto-6,6-dimethyl- can be compared with other fluorinated ketones and mercapto compounds, such as:
4-Hepten-3-one, 2,6-dimethyl-: This compound lacks the fluorine atoms and mercapto group, resulting in different chemical properties and reactivity.
1,1,2,2-tetrafluoro-5-sulfanylhept-4-en-3-one: This compound is similar but does not have the dimethyl groups, which can affect its steric and electronic properties.
The presence of multiple fluorine atoms and the mercapto group in 4-Hepten-3-one, 1,1,2,2-tetrafluoro-5-mercapto-6,6-dimethyl- makes it unique and valuable for specific applications where these functional groups are advantageous .
Eigenschaften
CAS-Nummer |
88552-02-7 |
|---|---|
Molekularformel |
C9H12F4OS |
Molekulargewicht |
244.25 g/mol |
IUPAC-Name |
(Z)-1,1,2,2-tetrafluoro-6,6-dimethyl-5-sulfanylhept-4-en-3-one |
InChI |
InChI=1S/C9H12F4OS/c1-8(2,3)6(15)4-5(14)9(12,13)7(10)11/h4,7,15H,1-3H3/b6-4- |
InChI-Schlüssel |
PIVMKXHEJJWTBR-XQRVVYSFSA-N |
Isomerische SMILES |
CC(C)(C)/C(=C/C(=O)C(C(F)F)(F)F)/S |
Kanonische SMILES |
CC(C)(C)C(=CC(=O)C(C(F)F)(F)F)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(2-phenylphenyl)phenyl]ethanone](/img/structure/B14162367.png)




![4,4-dimethyl-8-phenyl-15-sulfanylidene-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17)-tetraen-13-one](/img/structure/B14162392.png)


![[cyclohexyl(methyl)carbamoselenoyl] N-cyclohexyl-N-methylcarbamodiselenoate](/img/structure/B14162419.png)
![N-(7,7-Dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridin-3-yl)-benzamide](/img/structure/B14162428.png)

![1-[(2S,3R)-3-hydroxy-2,3-dihydro-1-benzofuran-2-yl]propan-1-one](/img/structure/B14162441.png)

![(6E)-6-[(1-benzyl-2,5-dimethylpyrrol-3-yl)methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14162467.png)
